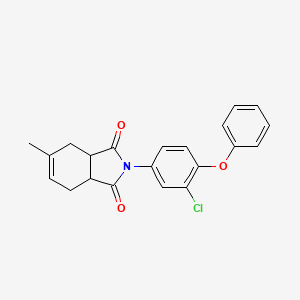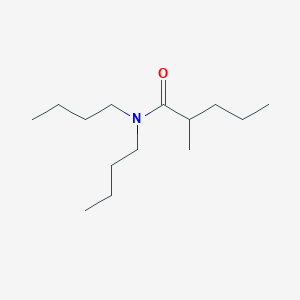![molecular formula C23H21NOS B3953896 2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3953896.png)
2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as PPTIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to dopamine D2 receptors, serotonin 5-HT1A receptors, and sigma-1 receptors. It has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of oxidative stress, and the reduction of inflammation. This compound has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility, which can make it difficult to administer, and its limited availability.
Direcciones Futuras
There are several future directions for research on 2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand its effects on neurotransmitter systems in the brain. Additionally, future research could focus on improving the solubility and availability of this compound, in order to make it more suitable for use in lab experiments and potential clinical applications.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. Its potential applications in medicinal chemistry, neuroscience, and pharmacology make it an important compound to study. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NOS/c25-23(24-16-15-18-9-7-8-12-20(18)17-24)22(19-10-3-1-4-11-19)26-21-13-5-2-6-14-21/h1-14,22H,15-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZIGWFDJUEVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3953829.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B3953839.png)
![2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953842.png)
![2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)-4-piperidinyl]ethanol](/img/structure/B3953854.png)


![6-(1,3-benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium perchlorate](/img/structure/B3953874.png)

![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B3953883.png)
![3-ethyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3953889.png)

